
1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Azido-6-methoxy-1,3,5-triazin-2-yl)morpholine is a triazine derivative known for its unique chemical structure and reactivity. Triazine compounds are widely studied due to their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the azido group in this compound adds to its reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Azido-6-methoxy-1,3,5-triazin-2-yl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted triazine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of aldehydes or acids
Aplicaciones Científicas De Investigación
4-(4-Azido-6-methoxy-1,3,5-triazin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the development of flame-retardant materials and other specialized industrial applications
Mecanismo De Acción
The mechanism of action of 4-(4-azido-6-methoxy-1,3,5-triazin-2-yl)morpholine involves its reactivity due to the presence of the azido group. The azido group can undergo click chemistry reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including drug development and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine
- 4-(4,6-Dichloro-1,3,5-triazin-2-yl)morpholine
- 4-(4,6-Dipiperidino-1,3,5-triazin-2-yl)morpholine
Uniqueness
4-(4-Azido-6-methoxy-1,3,5-triazin-2-yl)morpholine is unique due to the presence of the azido group, which imparts distinct reactivity compared to other triazine derivatives. This makes it particularly valuable in click chemistry and as an intermediate in the synthesis of bioactive compounds .
Propiedades
Número CAS |
496949-14-5 |
|---|---|
Fórmula molecular |
C8H11N7O2 |
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
4-(4-azido-6-methoxy-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C8H11N7O2/c1-16-8-11-6(13-14-9)10-7(12-8)15-2-4-17-5-3-15/h2-5H2,1H3 |
Clave InChI |
XUQVJYMCHVNIEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=N1)N2CCOCC2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


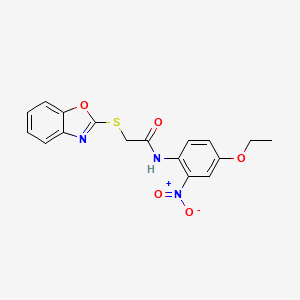
![Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B14947520.png)
![ethyl 4-{[(2Z)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14947521.png)
![4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile](/img/structure/B14947524.png)
![N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide](/img/structure/B14947531.png)
![Methyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate](/img/structure/B14947536.png)
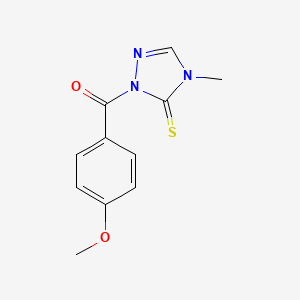
![2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14947561.png)
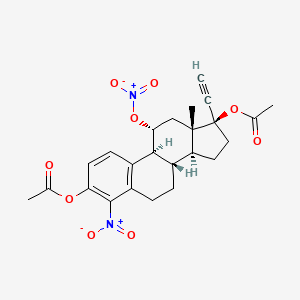

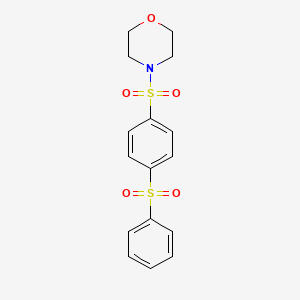

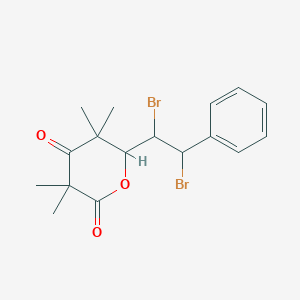
![2,4-dichloro-N-(2-{[(2E)-1-(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4,6-dimethylpyridin-2(1H)-ylidene]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide](/img/structure/B14947616.png)
